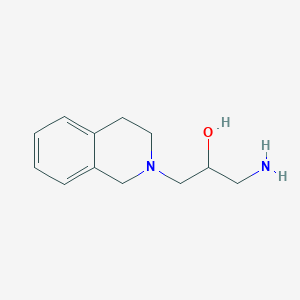
1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
Overview
Description
1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol (DIP) is a chemical compound belonging to the class of isoquinolines. It is a white, crystalline solid with a melting point of 140-141°C and a boiling point of 266-267°C. It is soluble in water, ethanol, and ether. DIP is a synthetic compound that has been used in the laboratory for a variety of purposes, including as a reagent in organic synthesis, as a precursor in the synthesis of pharmaceuticals, and as an inhibitor of enzyme activity.
Scientific Research Applications
Synthesis and Chemical Properties
- Tertiary amines like 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol have been synthesized and investigated for their corrosion inhibition efficiency on carbon steel. These compounds create a protective layer on the metal surface, significantly improving corrosion resistance (Gao, Liang, & Wang, 2007).
- A palladium-catalyzed C–H bond aminoimidoylation reaction has been used to access 1-amino-3,4-dihydroisoquinolines, demonstrating the potential for efficient synthesis of this class of compounds (Xiong, Cai, Mei, & Wang, 2019).
Biological and Pharmacological Research
- Certain 2-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown significant anti-inflammatory activity in animal models. This highlights the potential therapeutic applications of compounds structurally related to 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol in treating inflammation (Odasso et al., 1977).
- Synthesis techniques for 3,4-dihydroisoquinolines, to which 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is related, have been explored for their potential in creating bioactive molecules, particularly in anticancer research (Chaumontet, Piccardi, & Baudoin, 2009).
Materials Science and Industrial Applications
- The development of a manufacturing process for peptide-like amorphous compounds involving 3,4-dihydroquinolin-1(2H)-yl, closely related to 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, shows its potential in large-scale pharmaceutical production, particularly for diabetes treatments (Sawai et al., 2010).
Antimicrobial and Psychotropic Activities
- Compounds containing the 3,4-dihydroisoquinolin-2(1H)-yl group have been synthesized and demonstrated notable psychotropic, anti-inflammatory, and cytotoxic effects, indicating a wide range of potential pharmacological applications (Zablotskaya et al., 2013).
properties
IUPAC Name |
1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWDGTKESWRSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

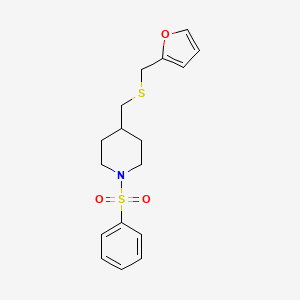
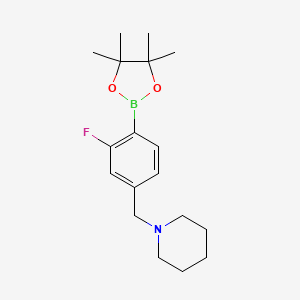
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)
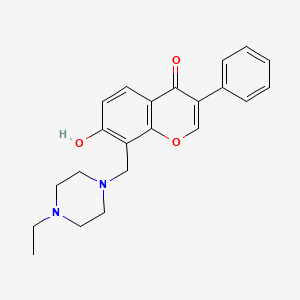
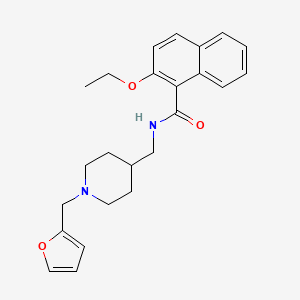
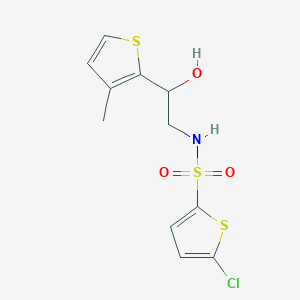

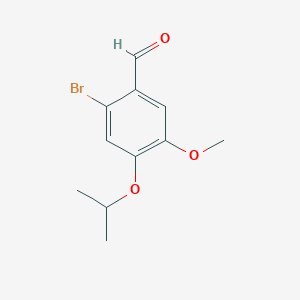
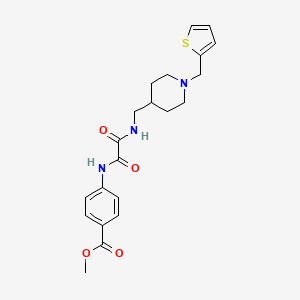
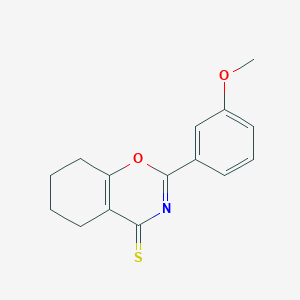
![N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2607178.png)
![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)
![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)
